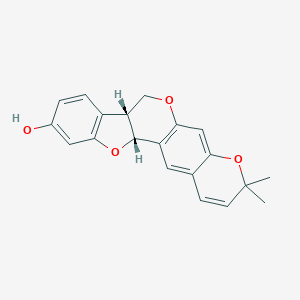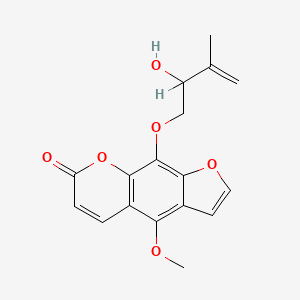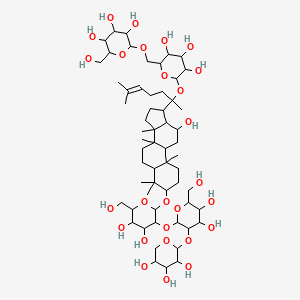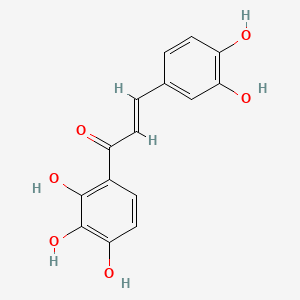
Prodelphinidin B1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prodelphinidin B1 is a type of polymeric tannin composed of gallocatechin . It is a bioactive compound that can be found in various plants and has been shown to exhibit several biological activities .
Synthesis Analysis
Prodelphinidin B1 can be synthesized from gallocatechin . A study has reported the synthesis of Prodelphinidin B1 and its antitumor activities against PC-3 prostate cancer cell lines .Molecular Structure Analysis
The molecular formula of Prodelphinidin B1 is C30H26O14 . It has an average mass of 610.519 Da and a monoisotopic mass of 610.132263 Da .Chemical Reactions Analysis
Prodelphinidin B1 yields delphinidin during depolymerisation under oxidative conditions . Delphinidin is a purple-colored plant pigment that occurs in a variety of berries, eggplant, roselle, and wine .Physical And Chemical Properties Analysis
Prodelphinidin B1 is a water-soluble compound . It is characterized by its purple-colored pigment .作用機序
特性
| { "Design of the Synthesis Pathway": "The synthesis of Prodelphinidin B1 can be achieved through a multi-step process involving the condensation of flavan-3-ols.", "Starting Materials": [ "(-)-Epicatechin", "(-)-Epigallocatechin", "(-)-Catechin", "(-)-Gallocatechin", "(-)-Epicatechin gallate", "(-)-Epigallocatechin gallate", "(-)-Gallocatechin gallate", "(-)-Catechin gallate" ], "Reaction": [ "1. Condensation of (-)-Epicatechin with (-)-Epigallocatechin in the presence of acid catalyst to form a dimer.", "2. Reduction of the dimer with sodium borohydride to form a diol.", "3. Condensation of the diol with (-)-Catechin in the presence of acid catalyst to form a trimer.", "4. Reduction of the trimer with sodium borohydride to form a triol.", "5. Condensation of the triol with (-)-Gallocatechin in the presence of acid catalyst to form a tetramer.", "6. Reduction of the tetramer with sodium borohydride to form a tetraol.", "7. Condensation of the tetraol with (-)-Epicatechin gallate in the presence of acid catalyst to form a pentamer.", "8. Reduction of the pentamer with sodium borohydride to form a pentaol.", "9. Condensation of the pentaol with (-)-Epigallocatechin gallate in the presence of acid catalyst to form Prodelphinidin B1." ] } | |
CAS番号 |
78362-04-6 |
分子式 |
C30H26O14 |
分子量 |
610.52 |
製品の起源 |
United States |
Q & A
Q1: What makes Prodelphinidin B1 a promising compound for addressing hyperuricemia?
A1: Prodelphinidin B1 demonstrates potent inhibitory activity against xanthine oxidase (XO), an enzyme crucial in uric acid production. Elevated uric acid levels are a hallmark of hyperuricemia, often leading to gout. [] In vitro studies using the hypoxanthine-XO system revealed that Prodelphinidin B1 exhibits an IC50 value of 6.61 µM, comparable to the known XO inhibitor allopurinol. This potent inhibition suggests its potential as a therapeutic agent for hyperuricemia management. []
Q2: Are there other natural sources of Prodelphinidin B1 besides Limonium brasiliense?
A2: Yes, Prodelphinidin B1 has been identified and isolated from roasted hazelnut skins (Corylus avellana L.). [] This discovery highlights the presence of this compound in various plant sources and its potential availability from different natural origins.
Q3: Beyond its XO inhibitory activity, does Prodelphinidin B1 exhibit other potentially beneficial effects?
A3: Research indicates that Prodelphinidin B1, along with its structural analogs Prodelphinidin B2 and B4, displays antitumor activity. Notably, these compounds have shown efficacy against human PC-3 prostate cancer cell lines. [] This finding suggests broader therapeutic potential for Prodelphinidin B1 beyond hyperuricemia management.
Q4: What is the chemical structure of Prodelphinidin B1?
A4: While the provided abstracts do not explicitly detail the molecular formula, weight, or spectroscopic data of Prodelphinidin B1, they do mention its synthesis. The synthesis involves a Lewis acid-mediated condensation reaction between specific flavan-3-ol units: gallocatechin and/or epigallocatechin. [] Researchers interested in the detailed structural characterization of Prodelphinidin B1 can refer to publications focusing on its synthesis and characterization.
Q5: Has the structure-activity relationship of Prodelphinidin B1 been investigated?
A5: While the provided abstracts don't specifically delve into the SAR of Prodelphinidin B1, research on related compounds like Prodelphinidin B2 and B4 suggests that structural modifications can influence their antitumor activities. [] Further investigation is needed to elucidate how specific structural features of Prodelphinidin B1 contribute to its XO inhibitory and antitumor properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



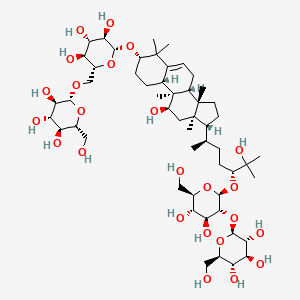
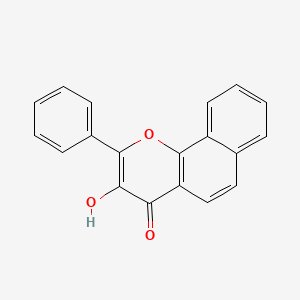


![2-Phenyl-2,3-dihydrobenzo[h]chromen-4-one](/img/structure/B600603.png)
